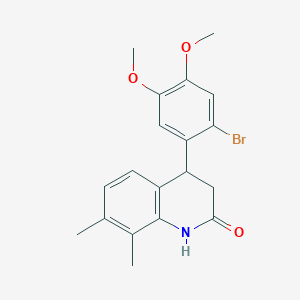
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
描述
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as BRD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinone derivatives and has been shown to possess various biological activities. In
作用机制
The exact mechanism of action of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It also inhibits the activity of the HIF-1α pathway, which is involved in the regulation of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the expression of certain genes that are involved in the regulation of cell proliferation and survival. This compound has been shown to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high levels of purity. It has been extensively studied for its biological activities and has been shown to possess various therapeutic properties. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It can also be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the study of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the exact mechanism of action of this compound. This can lead to the development of more potent and specific inhibitors of the pathways that are targeted by this compound. Another area of research is the evaluation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, the study of the potential side effects of this compound and its safety profile in humans is also an important area of future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses various biological activities and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis method for this compound has been optimized to yield high purity and good yields. The exact mechanism of action of this compound is not fully understood, but it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. This compound has several advantages for use in lab experiments, but there are also some limitations. There are several future directions for the study of this compound, including the development of more efficient synthesis methods, the identification of the exact mechanism of action, and the evaluation of its potential use in combination with other drugs for the treatment of various diseases.
科学研究应用
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-viral activity against the hepatitis C virus.
属性
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-10-5-6-12-13(8-18(22)21-19(12)11(10)2)14-7-16(23-3)17(24-4)9-15(14)20/h5-7,9,13H,8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYBMQNPYTZASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC(=C(C=C3Br)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4236960.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}benzamide](/img/structure/B4236961.png)
![5-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B4236966.png)
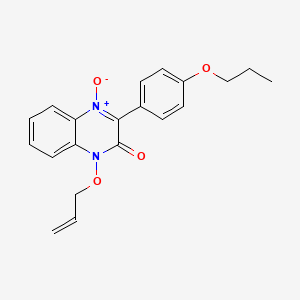
![2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4236976.png)
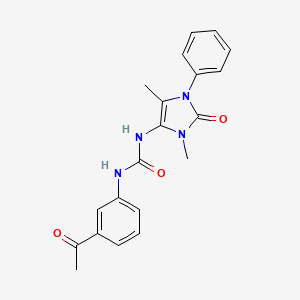
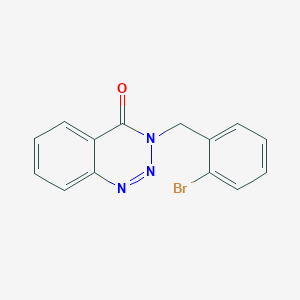
![1-[(2-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4237011.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B4237026.png)
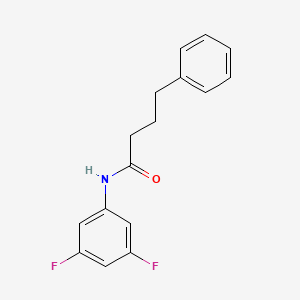
![2-chloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237054.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)

